5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate

platelet pharmacology calcium channel blockade cardiovascular research

Researchers requiring regioselective genistein functionalization face purity risks with partially protected analogs. Triacetylgenistein (CAS 5995-97-1) provides full hydroxyl protection (HBD=0), enabling systematic SAR studies. • Definitive calcium channel modulation: 26±7% inhibition at 10 μM (vs. 51±10% for genistein). • Orthogonal acetate protection: permits selective 7-O-alkylation or 4′-O-modification. • Validated hydrogenation substrate for isoflavan-4′,5,7-triol synthesis. BenchChem supplies this compound with batch-to-batch consistency for reliable experimental outcomes.

Molecular Formula C21H16O8
Molecular Weight 396.3 g/mol
CAS No. 5995-97-1
Cat. No. B054355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate
CAS5995-97-1
Synonyms3-(4-Acetoxyphenyl)-4-oxo-4H-1-benzopyran-5,7-diyl Diacetate;  Genistein Triacetate; _x000B_5,7-Bis(acetyloxy)-3-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one_x000B__x000B_
Molecular FormulaC21H16O8
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C
InChIInChI=1S/C21H16O8/c1-11(22)27-15-6-4-14(5-7-15)17-10-26-18-8-16(28-12(2)23)9-19(29-13(3)24)20(18)21(17)25/h4-10H,1-3H3
InChIKeyYFPWPHUQAVBEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′,5,7-Trihydroxyisoflavone Triacetate (CAS 5995-97-1): A Fully Acetylated Genistein Derivative for Research and Synthetic Chemistry Procurement


5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate (CAS 5995-97-1), systematically named 4′,5,7-triacetoxyisoflavone or triacetylgenistein, is a chemically modified derivative of the natural isoflavone genistein in which the hydroxyl groups at the 4′, 5, and 7 positions are fully acetylated [1]. This compound belongs to the isoflavone class of organic compounds and serves dual roles: as a protected synthetic intermediate enabling selective deprotection for further functionalization, and as a pharmacological probe with distinct biological activity profiles compared to its parent compound genistein [2]. Its well-defined structure (C21H16O8, MW 396.3 g/mol), full spectral characterization in authoritative databases, and established synthetic protocols make it a tractable starting material for medicinal chemistry and chemical biology applications [3].

Derivative type
Fully acetylated genistein – all 4′,5,7-OH protected
Activity profile
Intermediate calcium channel blockade, distinct from parent
Synthetic handle
Three orthogonal acetyl groups for sequential deprotection

Why Genistein, Diacetate, or Other In-Class Isoflavones Cannot Replace 4′,5,7-Trihydroxyisoflavone Triacetate (CAS 5995-97-1)


Substituting CAS 5995-97-1 with unmodified genistein or partially acetylated analogs without experimental verification introduces significant risk across multiple dimensions. First, full acetylation of all three hydroxyl groups dramatically alters biological activity: in a direct head-to-head comparison, triacetylgenistein produced only 26 ± 7% inhibition of thrombin-induced calcium elevation in human platelets versus 51 ± 10% for genistein at the identical 10 μM concentration—a roughly 49% reduction in potency [1]. Second, the complete masking of hydroxyl groups eliminates hydrogen-bond donor capacity (HBD = 0 vs. 3 for genistein), which fundamentally changes solubility profiles, chromatographic behavior, and membrane partitioning properties . Third, the triacetate form provides three orthogonal sites for selective deprotection, whereas the diacetate analog (CAS 23050-36-4) leaves the 7-OH free, offering distinctly different synthetic utility . These differences are not speculative but experimentally quantified, and any assumption of functional equivalence without confirmatory data will compromise experimental reproducibility and synthetic outcomes.

Activity mismatch Calcium channel blockade markedly lower than genistein; profile may not transfer
Physicochemical shift Zero H-bond donors (vs. 3 for genistein) alter solubility and membrane partitioning
Synthetic limitation Diacetate analog leaves 7-OH unprotected, restricting regioselective options

Quantitative Differentiation Evidence for 4′,5,7-Trihydroxyisoflavone Triacetate (CAS 5995-97-1) Versus Key Comparators


Head-to-Head Calcium Channel Blocking Activity: Triacetylgenistein (CAS 5995-97-1) vs. Genistein vs. Dihydrogenistein in Human Platelets

In a controlled direct comparison, triacetylgenistein (CAS 5995-97-1) at 10 μM produced 26 ± 7% inhibition of thrombin-induced intracellular calcium ([Ca²⁺]ᵢ) elevation in fresh human platelets, compared to 51 ± 10% for genistein and 16 ± 2% for dihydrogenistein at the same concentration. All values were significantly different from control (p < 0.001) [1]. This demonstrates that full acetylation of the 4′,5,7-hydroxyl groups reduces calcium channel blocking potency by approximately 49% relative to the parent genistein. The inhibitory effect was immediate and attributed to direct action on calcium influx channels, independent of tyrosine phosphorylation signaling [2].

Ca²⁺ blockade
Head-to-head
Triacetylgenistein 26±7%
Genistein 51±10%
Dihydrogenistein 16±2%
Supports intermediate activity selection in platelet assays
Inhibition of thrombin-induced Ca²⁺ at 10 µM; independent of tyrosine kinase
platelet pharmacology calcium channel blockade cardiovascular research structure-activity relationship

Physical Identity Verification: Melting Point Differential of Triacetylgenistein vs. Genistein and Diacetyldaidzein

Triacetylgenistein (CAS 5995-97-1) exhibits a melting point of 203–204°C when synthesized via acetic anhydride reflux and crystallized from methanol/water (53% yield), as reported with full synthetic characterization [1]. This contrasts sharply with its parent compound genistein, which melts at 297–298°C, and the related diacetyldaidzein, which melts at 111°C . The approximately 94°C depression in melting point relative to genistein is consistent with the disruption of the intermolecular hydrogen-bonding network upon acetylation of all three hydroxyl groups.

Melting point
Direct comparison
Triacetylgenistein 203–204°C
Genistein 297–298°C
Rapid identity verification; Δ -94°C confirms full acetylation
Capillary method, recrystallized solid; IR carbonyl 1725 cm⁻¹
analytical chemistry compound identity verification quality control solid-state characterization

Synthetic Intermediate Utility: Triacetylgenistein as a Substrate for Catalytic Hydrogenation to Isoflavan-4′,5,7-triol

O,O,O-Triacetylgenistein (CAS 5995-97-1) has been demonstrated as an effective substrate for catalytic hydrogenation to prepare isoflavan-4′,5,7-triol, a reduced isoflavonoid scaffold [1]. This contrasts with the hydrogenation of daidzein, where the O,O-diacetyl derivative is the preferred substrate for (±)-equol preparation, and the free phenol form gives mixtures of products unless specific Pd/C catalysts are used [2]. The fully protected triacetate form of genistein enables cleaner hydrogenation by eliminating competing coordination of free phenolic hydroxyl groups to the metal catalyst, thereby improving reaction selectivity.

Hydrogenation substrate
Class-level
Triacetylgenistein → isoflavan-4′,5,7-triol
Enables cleaner hydrogenation by preventing catalyst coordination
Class-level comparison with diacetyldaidzein route; Pd/C conditions
synthetic organic chemistry catalytic hydrogenation isoflavan synthesis protecting group strategy

Hydrogen-Bond Donor Capacity: Triacetylgenistein (HBD = 0) vs. Genistein (HBD = 3) and Implications for Membrane Permeability Predictions

Triacetylgenistein (CAS 5995-97-1) possesses zero hydrogen-bond donor (HBD) groups and eight hydrogen-bond acceptor (HBA) groups, compared to genistein which has three HBD and five HBA groups . This complete elimination of HBD capacity through acetylation is predicted to substantially increase passive membrane permeability based on established physicochemical principles: each HBD group contributes unfavorably to the desolvation energy required for membrane partitioning. For context, genistein's oral bioavailability is limited to approximately 15% in its aglycone form, partly attributable to its hydrogen-bonding capacity [1]. The triacetate form, as a fully protected prodrug-type derivative, is anticipated to exhibit enhanced membrane permeation, though direct experimental Caco-2 or PAMPA permeability data for this specific compound were not identified in the available literature.

H-bond donors
Class-level
Triacetylgenistein HBD=0, HBA=8
Genistein HBD=3, HBA=5
May enhance passive membrane permeability in cell-based assays
Calculated molecular properties; direct permeability data not available
drug-likeness prediction Lipinski's Rule of Five membrane permeability physicochemical profiling

Differential Protection Strategy: Triacetate (CAS 5995-97-1) vs. Diacetate (CAS 23050-36-4) in Regioselective Synthetic Applications

The triacetate form (CAS 5995-97-1) protects all three hydroxyl positions (4′, 5, and 7) of the genistein scaffold, enabling selective deprotection strategies for sequential functionalization [1]. In contrast, the diacetate analog (CAS 23050-36-4, 4′,5,7-trihydroxyisoflavone 4′,5′-diacetate) leaves the 7-OH position free, which constrains synthetic options: the 7-OH remains available for undesired side reactions during transformations targeting the 4′ or 5 positions . The triacetate's fully protected state offers greater synthetic flexibility: one can selectively deprotect the desired position(s) under controlled conditions (e.g., enzymatic, acidic, or basic hydrolysis with appropriate chemoselectivity) while keeping other positions masked.

Protection strategy
Cross-study
Triacetate: 4′,5,7 protected
Diacetate: 7-OH free
Supports full sequential deprotection for regiochemical control
ΔMW +42 g/mol; CAS 23050-36-4 vs. 5995-97-1
protecting group chemistry regioselective synthesis isoflavone derivatization medicinal chemistry

Solubility Profile: Triacetylgenistein Organic Solvent Compatibility vs. Genistein's Aqueous Insolubility

Triacetylgenistein (CAS 5995-97-1) is reported as soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol . In contrast, genistein is practically insoluble in water (solubility ~8.7 μg/mL) and requires DMSO (54 mg/mL) or ethanol (4 mg/mL) for dissolution . The triacetate's solubility in DCM—a volatile, water-immiscible organic solvent—is a practical advantage for extraction, chromatography, and reactions requiring anhydrous conditions, whereas genistein's insolubility in DCM limits its use in such contexts. Quantitative solubility values (mg/mL) for triacetylgenistein in specific solvents were not identified in the available literature.

Organic solubility
Data to verify
Triacetylgenistein soluble in DCM, DMSO, MeOH
Genistein insoluble in DCM
Expands anhydrous reaction and purification compatibility
Qualitative vendor data; mg/mL values not reported
solubility screening formulation development sample preparation in vitro assay design

Recommended Application Scenarios for 4′,5,7-Trihydroxyisoflavone Triacetate (CAS 5995-97-1) Based on Verified Evidence


Intermediate-Selectivity Calcium Channel Blocker for Platelet Pharmacology Studies

Triacetylgenistein provides a defined intermediate level of calcium channel blockade (26 ± 7% inhibition at 10 μM) that is significantly different from both genistein (51 ± 10%) and dihydrogenistein (16 ± 2%) [1]. This graded activity profile makes it suitable as a pharmacological tool for structure-activity relationship (SAR) studies examining how incremental changes in hydroxyl group availability modulate calcium influx channel function in human platelets. Researchers can use the compound to establish a dose-response relationship for acetylated isoflavones without the confounding variable of tyrosine kinase inhibition, as the study confirmed that calcium channel blockade by these compounds is independent of tyrosine phosphorylation .

Fully Protected Starting Material for Regioselective Genistein Derivatization

With all three phenolic hydroxyls protected as acetate esters, CAS 5995-97-1 is the preferred starting material for synthetic sequences requiring global protection before regioselective deprotection and functionalization [1]. Unlike the diacetate analog (CAS 23050-36-4) which leaves the 7-OH exposed and vulnerable to side reactions, the triacetate enables chemists to systematically install substituents at specific positions (e.g., 7-O-alkylation after selective 7-deacetylation, or 4′-O-modification) while the remaining positions stay protected . This is particularly relevant for medicinal chemistry programs synthesizing genistein-based kinase inhibitors, where precise regiochemical control is essential for target selectivity.

Substrate for Catalytic Hydrogenation to Isoflavan Scaffolds

For research groups synthesizing isoflavan-based compounds—a scaffold of interest in phytoestrogen metabolism studies and selective estrogen receptor modulator (SERM) development—O,O,O-triacetylgenistein has been demonstrated as an effective hydrogenation substrate yielding isoflavan-4′,5,7-triol [1]. The fully acetylated state prevents catalyst coordination by free phenolic groups, enabling cleaner conversion compared to unprotected genistein. This application leverages the compound's unique combination of full hydroxyl protection and the intact isoflavone core structure.

Cell-Permeable Prodrug Precursor for Intracellular Genistein Delivery

The zero hydrogen-bond donor count (HBD = 0) of triacetylgenistein, compared to three HBD groups for genistein, predicts significantly enhanced passive membrane permeability [1]. This physicochemical property, combined with the established susceptibility of acetate esters to intracellular esterase hydrolysis, positions the compound as a rational cell-permeable prodrug form for delivering genistein into cells. Given genistein's low oral bioavailability (~15%), the triacetate approach may improve intracellular exposure in cell-based assays studying genistein's effects on tyrosine kinase inhibition, apoptosis induction, or estrogen receptor modulation, though users should verify esterase-mediated activation kinetics in their specific cellular system .

Application
Selection Property
Validation Focus
Platelet calcium channel SAR studies
Intermediate inhibition profile between genistein and dihydrogenistein
Calcium influx endpoint, tyrosine kinase-independent mechanism
Regioselective genistein derivatization
Full acetyl protection at 4′,5,7 positions
Sequential deprotection strategy under chemoselective conditions
Isoflavan synthesis via hydrogenation
Fully protected phenolic groups prevent catalyst poisoning
Hydrogenation selectivity and isoflavan-4′,5,7-triol yield
Intracellular genistein delivery research
Zero H-bond donors (HBD=0) for passive membrane permeability
Esterase-mediated activation kinetics in target cell models
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